

2-Chloro-5,6-dimethyl-3-nitropyridine safety data sheet

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Compound of Interest

Compound Name: 2-Chloro-5,6-dimethyl-3-nitropyridine
CAS No.: 65213-96-9
Cat. No.: B1611447

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Technical Whitepaper: Safety, Handling, and Synthetic Utility of **2-Chloro-5,6-dimethyl-3-nitropyridine** in Drug Discovery

Executive Summary

As a Senior Application Scientist, I approach chemical safety data sheets (SDS) not merely as regulatory checklists, but as foundational blueprints for molecular design and laboratory execution. **2-Chloro-5,6-dimethyl-3-nitropyridine** (CAS: 65213-96-9) exemplifies a compound where its hazard profile—driven by intense electrophilicity—is precisely what makes it an invaluable building block[1]. This whitepaper synthesizes the mechanistic toxicology of this reagent with its field-proven applications in generating advanced kinase inhibitors (e.g., AKT, Axl, and Mer targets)[2][3].

Part 1: Physicochemical Profiling and Mechanistic Toxicology

To safely handle and effectively utilize **2-chloro-5,6-dimethyl-3-nitropyridine**, one must understand the causality behind its reactivity. The electron-withdrawing nitro group at the 3-position and the pyridine nitrogen synergistically deplete electron density from the C2 position. This creates a highly activated C-Cl bond susceptible to rapid Nucleophilic Aromatic Substitution (S_NAr).

Biologically, this same electrophilicity allows the molecule to react with biological nucleophiles (such as thiols in skin proteins or glutathione), which forms the mechanistic basis for its Globally Harmonized System (GHS) hazard classifications[4].

Table 1: Physicochemical & Safety Parameters

Parameter	Value	Mechanistic Implication
CAS Number	65213-96-9	Unique identifier for regulatory tracking and inventory[1].
Molecular Weight	186.60 g/mol	Low MW facilitates rapid cell membrane penetration upon exposure.
Storage	2-8°C (Sealed, Dry)	Prevents ambient hydrolysis of the highly activated C-Cl bond.
GHS: H302	Harmful if swallowed	Systemic toxicity via nucleophilic adduction with cellular proteins.
GHS: H315 / H319	Skin / Serious eye irritation	Rapid reaction with mucosal and dermal thiols/amines.
GHS: H335	May cause respiratory irritation	Volatilization of electrophilic particulate affects the respiratory tract.

Part 2: Self-Validating Safety Protocol

Safety in the laboratory requires a self-validating system where each step confirms the success of the previous one. Because this compound is a potent electrophile, exposure mitigation is

paramount.



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Sequential safety validation protocol for handling electrophilic nitropyridines.

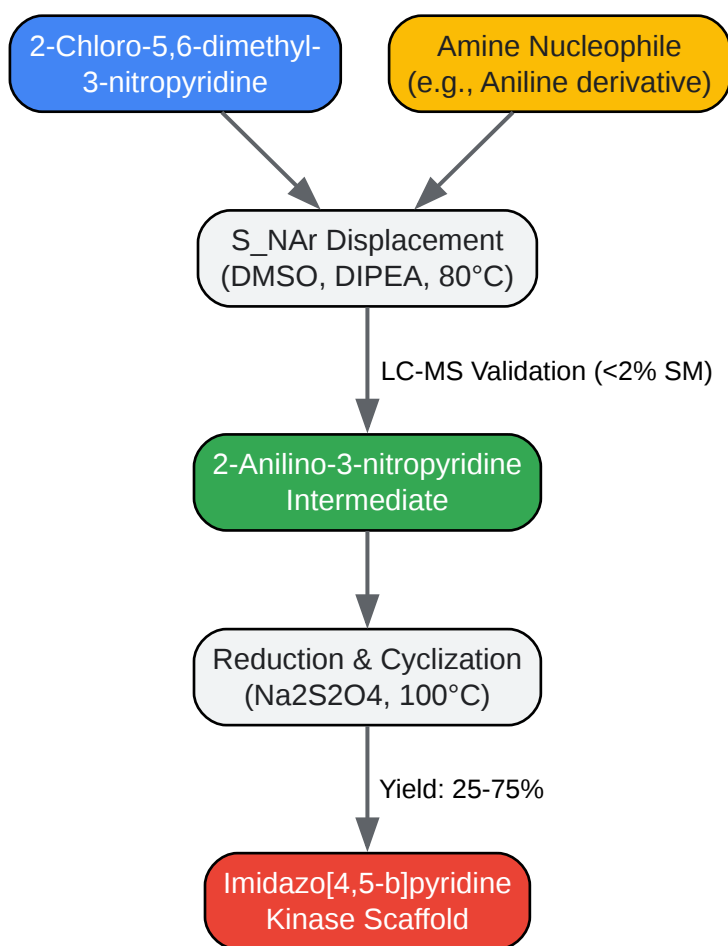
Protocol Standards:

- Hazard Assessment: Acknowledge the H302, H315, H319, and H335 risks prior to requisition.
- Engineering Controls: All manipulations must occur in a certified fume hood. Weighing should be performed using static-free spatulas to prevent the aerosolization of the respiratory irritant.
- PPE Verification: Double-layer nitrile gloves are mandatory. The outer glove must be changed immediately if contamination is suspected, preventing dermal thiol adduction.
- Waste Segregation: Halogenated organic waste must be kept strictly separate from incompatible strong bases to prevent exothermic degradation.

Part 3: Synthetic Utility in Kinase Inhibitor Development

In drug development, the activated C-Cl bond is harnessed to build complex heterocyclic scaffolds. For instance, in the discovery of ARQ 092—an orally bioavailable, potent allosteric AKT inhibitor—**2-chloro-5,6-dimethyl-3-nitropyridine** serves as a critical starting material[3].

Similarly, patent literature highlights its essential role in synthesizing compounds that modulate Axl and Mer receptor tyrosine kinases (implicated in various cancers)[2], as well as aryl-fused imidazole compounds acting as anti-inflammatory agents[5].



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Workflow for synthesizing kinase inhibitor scaffolds via S_NAr and cyclization.

Part 4: Experimental Methodology: S_NAr Displacement & Cyclization

The following protocol describes a field-proven, self-validating workflow for converting **2-chloro-5,6-dimethyl-3-nitropyridine** into an imidazo[4,5-b]pyridine scaffold, mirroring the synthesis of AKT inhibitors[3].

Table 2: Reaction Metrics for Kinase Scaffold Synthesis

Parameter	Optimal Condition	Causality / Rationale
Solvent	DMSO or 1,4-Dioxane	Polar aprotic environment stabilizes the anionic Meisenheimer intermediate during S _N Ar.
Base	DIPEA	Non-nucleophilic base scavenges generated HCl without competing with the target amine.
Temperature	80°C - 100°C	Overcomes the steric hindrance of the 5,6-dimethyl groups adjacent to the reaction center.
Cyclization Reagent	Na ₂ S ₂ O ₄	Mild reducing agent selectively reduces the nitro group to an amine, triggering spontaneous cyclization.

Step-by-Step Workflow

Phase 1: Nucleophilic Aromatic Substitution (S_NAr)

- Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 1.0 equivalent of **2-chloro-5,6-dimethyl-3-nitropyridine** in anhydrous DMSO (0.2 M concentration). Causality: Argon prevents oxidative side reactions, while anhydrous DMSO prevents competitive hydrolysis of the highly activated C-Cl bond by ambient moisture.
- Reagent Addition: Add 1.2 equivalents of the target amine (e.g., tert-butyl (4-aminobenzyl)carbamate) followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The slight excess of amine drives the reaction to completion. DIPEA acts as a non-nucleophilic acid scavenger, preventing the protonation of the nucleophilic amine by the HCl byproduct.

- Thermal Activation: Heat the reaction mixture to 80°C for 4-6 hours. Self-Validation Check: Monitor the reaction via LC-MS. The protocol is validated to proceed to Phase 2 only when the starting material peak (m/z 187 [M+H]⁺) is <2% of the total ion chromatogram (TIC), ensuring no unreacted electrophile remains to contaminate downstream steps.

Phase 2: Reduction and Cyclization

4. Reduction: Cool the mixture to room temperature. Add a 2:1 mixture of DMSO/methanol, followed by 3.0 equivalents of sodium hydrosulfite (Na₂S₂O₄) and 1.1 equivalents of 2-aminonicotinaldehyde. Causality: Na₂S₂O₄ selectively reduces the nitro group to an amine without cleaving the newly formed C-N bond. The methanol acts as a proton donor for the reduction step.

5. Cyclization: Heat the mixture to 100°C for 12 hours. Causality: The elevated temperature provides the thermodynamic driving force for the condensation of the newly formed amine with the aldehyde, yielding the fused imidazole ring.

6. Workup: Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x). Causality: NaHCO₃ neutralizes residual acids, pushing the basic heterocyclic product into the organic phase for isolation and subsequent purification.

References

- Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor, Journal of Medicinal Chemistry - ACS Publications. URL:[[Link](#)]
- CN112312909A - Compounds for the treatment of kinase-dependent disorders, Google Patents.
- US6710054B2 - Aryl or heteroaryl fused imidazole compounds as anti-inflammatory and analgesic agents, Google Patents.

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Sources

- [1. bocsci.com \[bocsci.com\]](http://1.bocsci.com)

- [2. CN112312909A - Compounds for the treatment of kinase-dependent disorders - Google Patents \[patents.google.com\]](#)
- [3. pubs.acs.org \[pubs.acs.org\]](#)
- [4. 139393-95-6|2-Chloro-5-ethyl-6-methyl-3-nitropyridine|BLD Pharm \[bldpharm.com\]](#)
- [5. US6710054B2 - Aryl or heteroaryl fused imidazole compounds as anti-inflammatory and analgesic agents - Google Patents \[patents.google.com\]](#)
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